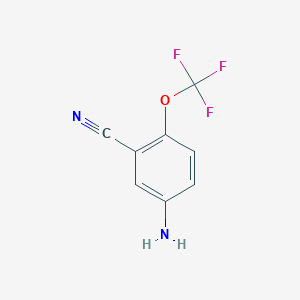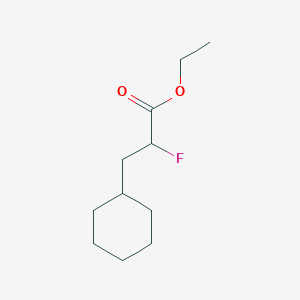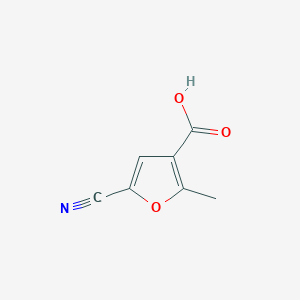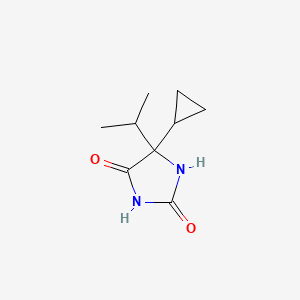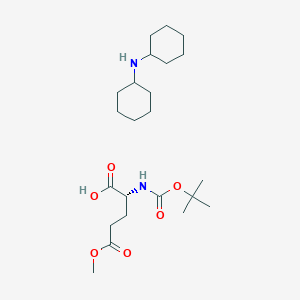
Boc-D-Glu(OMe)-OH.DCHA
Descripción general
Descripción
Boc-D-Glu(OMe)-OH.DCHA, also known as N-tert-Butoxycarbonyl-D-glutamic acid 1-methyl ester dicyclohexylamine salt, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the tert-butoxycarbonyl (Boc) group helps in preventing unwanted side reactions, making it a valuable reagent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Glu(OMe)-OH.DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms Boc-D-Glu(OH)-OH.
Esterification: The carboxyl group of Boc-D-Glu(OH)-OH is then esterified using methanol and a catalyst like sulfuric acid to form Boc-D-Glu(OMe)-OH.
Formation of the Salt: Finally, Boc-D-Glu(OMe)-OH is reacted with dicyclohexylamine (DCHA) to form the dicyclohexylamine salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-glutamic acid are reacted with Boc-Cl in industrial reactors.
Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure consistent product quality.
Salt Formation: The final product is obtained by reacting the esterified compound with DCHA in large mixing vessels.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Glu(OMe)-OH.DCHA undergoes several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to form Boc-D-Glu(OH)-OH.
Deprotection: The Boc group can be removed under acidic conditions to yield D-Glu(OMe)-OH.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Requires nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: Boc-D-Glu(OH)-OH
Deprotection: D-Glu(OMe)-OH
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Boc-D-Glu(OMe)-OH.DCHA is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: In the development of peptide-based drugs and as a building block for pharmaceuticals.
Industry: Used in the synthesis of complex organic molecules and polymers.
Mecanismo De Acción
The primary mechanism of action of Boc-D-Glu(OMe)-OH.DCHA involves the protection of the amino group. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-Glu(OMe)-OH: The L-isomer of the compound, used similarly in peptide synthesis.
Fmoc-D-Glu(OMe)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc.
Cbz-D-Glu(OMe)-OH: Uses the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Boc-D-Glu(OMe)-OH.DCHA is unique due to its specific stereochemistry (D-isomer) and the use of the Boc group, which provides a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis where precise control over stereochemistry and protection is required.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-HMZWWLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)
![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
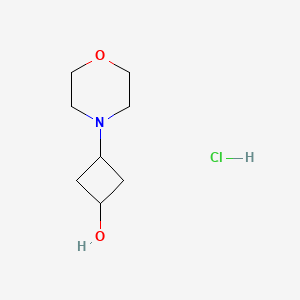
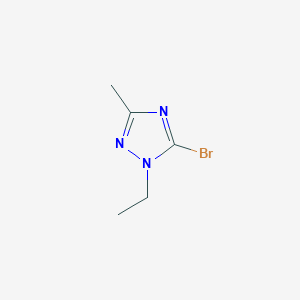
amine hydrochloride](/img/structure/B1381051.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)
